CYP3A4 Inhibition Potency: Isolintetralin vs. Key Co-occurring Lignans
Isolintetralin demonstrates a moderate, quantifiable CYP3A4 enzyme inhibition (IC50 = 1.60 µM) that is substantially weaker than 5-demethoxyniranthin (IC50 = 0.44 µM) and niranthin (IC50 = 0.58 µM), but crucially, it is not inert like hypophyllanthin, which showed only a marginal effect [1]. This places isolintetralin in a unique potency middle-ground, making it a superior probe for studying structure-activity relationships (SAR) of herb-drug interactions without the confounding pleiotropic effects of more potent inhibitors.
| Evidence Dimension | CYP3A4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.60 µM |
| Comparator Or Baseline | 5-Demethoxyniranthin: 0.44 µM; Niranthin: 0.58 µM; Cubebin dimethyl ether: 0.81 µM; Hypophyllanthin: marginal effect only |
| Quantified Difference | 3.6-fold weaker than 5-demethoxyniranthin; 2.8-fold weaker than niranthin; significantly stronger than hypophyllanthin |
| Conditions | CYP3A4-specific baculosomes (recombinant enzyme) assay; measured via metabolite formation (Journal of Ethnopharmacology, 2025) |
Why This Matters
For drug metabolism studies requiring a CYP3A4-active lignan without maximal pathway suppression, isolintetralin offers a quantitatively defined, intermediate inhibition window unavailable from its analogs.
- [1] Husain I, Dale OR, Martin K, et al. Interaction of Phyllanthus amarus extract and its lignans with human xenobiotic receptors, drug metabolizing enzymes and drug transporters. J Ethnopharmacol. 2025 Jan 13;339:119142. View Source
